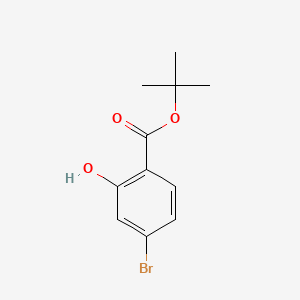

tert-Butyl 4-bromo-2-hydroxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVOGMSFFKAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734674 | |

| Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889858-09-7 | |

| Record name | 1,1-Dimethylethyl 4-bromo-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889858-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 4-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-2-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a salicylic acid core with a bromine substituent and a tert-butyl ester, makes it an intriguing building block for the development of novel therapeutic agents and other functional molecules. The bromine atom provides a site for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl and the bulky tert-butyl ester group influence its chemical reactivity and biological activity. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications, with a focus on practical insights for laboratory use.

Chemical Identity and Physicochemical Properties

The definitive identification of a chemical compound is crucial for regulatory compliance, safety, and scientific reproducibility.

CAS Number: 889858-09-7[1]

It is important to note that while this CAS number is provided by some chemical suppliers, it may not yet be widely indexed in major public chemical databases. Researchers should exercise due diligence in sourcing and characterizing this compound.

Molecular Formula: C₁₁H₁₃BrO₃[1]

Molecular Weight: 273.12 g/mol [1]

Synonyms:

-

4-bromo-2-hydroxy-benzoic acid 1,1-dimethylethyl ester[1]

-

tert-butyl 4-bromosalicylate

A summary of key physicochemical properties is presented in the table below. These values are a combination of available data and estimations based on the compound's structure.

| Property | Value | Source |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

| pKa | The phenolic hydroxyl group's acidity is influenced by the electron-withdrawing bromine and ester groups. | Inferred |

Synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate

There are two primary logical routes for the synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate:

-

Esterification of 4-bromo-2-hydroxybenzoic acid: This is a direct and common method for synthesizing esters.

-

Bromination of tert-butyl 2-hydroxybenzoate: This involves introducing the bromine atom onto a pre-existing ester.

The first route is often preferred as the starting material, 4-bromo-2-hydroxybenzoic acid, is commercially available, and the esterification of salicylic acids is a well-established reaction. The bulky tert-butyl group can present steric hindrance, making direct esterification with tert-butanol challenging under standard Fischer esterification conditions.[2] Therefore, activating the carboxylic acid or using a more reactive tert-butyl source is often necessary.

Proposed Synthetic Workflow: Esterification of 4-bromo-2-hydroxybenzoic acid

This workflow outlines a robust method for the synthesis of the title compound.

Caption: Proposed synthetic workflow for tert-Butyl 4-bromo-2-hydroxybenzoate.

Detailed Experimental Protocol

Materials:

-

4-bromo-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

tert-Butanol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acyl Chloride Formation:

-

To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0°C under a nitrogen atmosphere.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure.

-

-

Esterification:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

-

Add a solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in DCM dropwise.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-bromo-2-hydroxybenzoate.

-

Potential Applications in Drug Discovery and Development

Substituted salicylic acid derivatives are known for their wide range of biological activities. The introduction of a bromine atom and a tert-butyl ester in tert-Butyl 4-bromo-2-hydroxybenzoate opens up several possibilities for its use in drug discovery.

-

Intermediate for API Synthesis: The bromine atom can serve as a handle for introducing further complexity through reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the synthesis of a diverse library of compounds for screening.

-

Fragment-Based Drug Design: The molecule itself can be considered a fragment for screening against various biological targets.

-

Potential Biological Activities: Salicylate derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound could lead to novel biological activities. For instance, some chalcone-salicylate hybrids have shown potential as anticancer agents by targeting estrogen receptor alpha (ERα).[2]

Analytical Methods for Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br stretching vibrations.

High-Performance Liquid Chromatography (HPLC):

-

HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

tert-Butyl 4-bromo-2-hydroxybenzoate is a valuable building block for synthetic and medicinal chemists. While its CAS number is not yet universally indexed, this guide provides a comprehensive overview of its properties, a reliable synthetic route, and potential applications. By understanding its chemical nature and handling it with appropriate safety precautions, researchers can effectively utilize this compound in the development of novel molecules with desired functionalities.

References

-

PubChem. tert-Butyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

- Patsnap.

-

PubChem. tert-Butyl 2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.[Link]

-

Chemsrc. tert-butyl 2-hydroxybenzoate | CAS#:23408-05-1.[Link]

-

MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate.[Link]

- Google Patents.Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

ResearchGate. The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes.[Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.[Link]

- Google Patents.Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.

- Google Patents.

-

PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate.[Link]

Sources

tert-Butyl 4-bromo-2-hydroxybenzoate synthesis protocol

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate

Executive Summary

This technical guide provides a comprehensive protocol for the synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The document outlines a robust two-stage synthetic strategy, beginning with the regioselective bromination of a suitable precursor to yield 4-bromo-2-hydroxybenzoic acid, followed by a sterically demanding acid-catalyzed esterification with tert-butanol. This guide is intended for researchers, chemists, and drug development professionals, offering not just a step-by-step methodology but also the underlying mechanistic principles, safety considerations, and analytical validation techniques. The causality behind experimental choices is explained to empower the user to troubleshoot and adapt the protocol as needed.

Introduction

Chemical Identity and Properties

-

Compound Name: tert-Butyl 4-bromo-2-hydroxybenzoate

-

Molecular Formula: C₁₁H₁₃BrO₃

-

Molecular Weight: 273.12 g/mol

-

Structure:

(Self-generated image, structure for illustrative purposes)

This compound is a derivative of salicylic acid, featuring a bromine atom at the C4 position and a tert-butyl ester group. The bulky tert-butyl group provides steric protection to the carboxylic acid moiety, making it a useful protecting group in multi-step syntheses, which can be removed under specific acidic conditions.[1]

Significance and Applications

4-bromo-2-hydroxybenzoic acid and its derivatives are important building blocks in organic synthesis.[2] They serve as precursors for ultraviolet absorbers, foaming agents, and are particularly valuable in the pharmaceutical industry.[2] The ester, tert-Butyl 4-bromo-2-hydroxybenzoate, combines the functionalities of a protected carboxylic acid and a reactive aryl bromide, enabling its use in cross-coupling reactions while the phenolic hydroxyl and protected carboxyl groups can be revealed or modified in subsequent steps.

Synthetic Strategy and Mechanistic Overview

Retrosynthetic Analysis

The synthesis can be approached via a simple disconnection at the ester linkage, identifying 4-bromo-2-hydroxybenzoic acid and a source of the tert-butyl group (like isobutylene or tert-butanol) as the key precursors. The 4-bromo-2-hydroxybenzoic acid itself can be disconnected at the C-Br bond, pointing to a hydroxybenzoic acid as the starting material for an electrophilic bromination.

Core Challenge: The tert-Butylation of a Carboxylic Acid

Direct esterification with tert-butanol is challenging due to the alcohol's steric hindrance, which impedes the traditional Fischer esterification mechanism. The reaction does not proceed efficiently via a direct nucleophilic attack by the sterically hindered alcohol on the protonated carbonyl. Instead, the reaction must proceed through the formation of a stable tert-butyl carbocation, an Sₙ1-type pathway. This requires a strong acid catalyst to facilitate the dehydration of tert-butanol.

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism involves the initial protonation of tert-butanol by a strong acid (e.g., H₂SO₄), followed by the loss of water to form a relatively stable tertiary carbocation. This electrophilic carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid, leading to a protonated ester intermediate. A final deprotonation step, typically by a weak base like water or the conjugate base of the acid catalyst, yields the final tert-butyl ester product and regenerates the acid catalyst.

Caption: Mechanism of acid-catalyzed tert-butyl esterification.

Core Synthesis Protocol: tert-Butyl 4-bromo-2-hydroxybenzoate

This protocol details the direct esterification of commercially available 4-bromo-2-hydroxybenzoic acid.

Principle of Acid-Catalyzed tert-Butylation

This procedure utilizes a strong acid catalyst to promote the formation of the tert-butyl carbocation from tert-butanol. The reaction is typically performed in a non-nucleophilic solvent or using an excess of tert-butanol as the solvent itself. The key to a successful synthesis is the careful control of temperature and the effective removal of water, although in this Sₙ1-type reaction, the formation of the stable carbocation is the primary driver.

Experimental Workflow

Caption: General workflow for the synthesis and purification.

Detailed Step-by-Step Protocol

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzoic acid (e.g., 10.0 g, 46.1 mmol).

-

Solvent Addition: Add tert-butanol (e.g., 100 mL) to the flask. Stir the mixture to dissolve the solid. Dichloromethane can be used as a co-solvent if solubility is an issue.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.

-

Catalyst Addition: While maintaining the temperature below 10 °C, slowly and dropwise add concentrated sulfuric acid (e.g., 2.5 mL, ~46 mmol). Causality Note: Slow addition of the strong acid is critical to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).[3]

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove unreacted acid, followed by a wash with saturated sodium chloride (brine) solution (1 x 50 mL). Causality Note: The basic wash deprotonates the unreacted carboxylic acid, making it water-soluble and separating it from the neutral ester product.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and collect the filtrate.[3]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure tert-Butyl 4-bromo-2-hydroxybenzoate.

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (Example) | Moles (mmol) | Role |

| 4-Bromo-2-hydroxybenzoic acid | 217.02 | 10.0 g | 46.1 | Starting Material |

| tert-Butanol | 74.12 | 100 mL | - | Reagent and Solvent |

| Sulfuric Acid (conc.) | 98.08 | 2.5 mL | ~46 | Catalyst |

| Diethyl Ether / Ethyl Acetate | - | ~225 mL | - | Extraction Solvent |

| Saturated NaHCO₃ Solution | - | ~100 mL | - | Neutralizing Wash |

| Anhydrous Na₂SO₄ / MgSO₄ | - | As needed | - | Drying Agent |

Characterization and Validation

The identity and purity of the synthesized tert-Butyl 4-bromo-2-hydroxybenzoate should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, which is a hallmark of this moiety.[4] The aromatic protons will appear as distinct signals in the aromatic region (approx. 6.8-7.8 ppm), with their splitting patterns determined by their coupling to each other. The phenolic -OH proton will appear as a broad singlet, and its chemical shift can be variable.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the functional groups.[5][6] Key expected absorptions include a broad O-H stretch (phenolic) around 3100-3500 cm⁻¹, a strong C=O stretch (ester) around 1680-1720 cm⁻¹, and C-O stretches for the ester and phenol functionalities.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the product (272/274 m/z due to the isotopic pattern of bromine).

| Data Type | Expected Observation |

| Appearance | Off-white to white solid. |

| Melting Point | Should have a sharp melting point upon purification. (Literature value for the parent acid is 216-217 °C) |

| ¹H NMR | Singlet at ~1.6 ppm (9H, -C(CH₃)₃); Multiplets/Doublets in the range of 6.8-7.8 ppm (3H, Ar-H); Broad singlet for phenolic -OH (1H). |

| FT-IR (cm⁻¹) | ~3100-3500 (broad, O-H stretch); ~2980 (C-H stretch); ~1700 (C=O ester stretch); ~1250 (C-O stretch). |

| MS (m/z) | Molecular ion peaks at ~272 and ~274 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

| Reagent | GHS Hazards | Handling Precautions |

| 4-Bromo-2-hydroxybenzoic acid | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7] | Avoid inhalation of dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[8] |

| tert-Butanol | Flammable liquid and vapor, Harmful if inhaled, Causes serious eye irritation.[9] | Keep away from heat, sparks, and open flames. Avoid breathing vapor. Use only in a well-ventilated area. |

| Sulfuric Acid (conc.) | Causes severe skin burns and eye damage. | Handle with extreme care. Always add acid to water, never the reverse. Wear appropriate face and hand protection. |

| Diethyl Ether | Extremely flammable liquid and vapor, May form explosive peroxides. | Work away from ignition sources. Check for peroxides before use, especially with older containers. Store in a cool, dark, and dry place. |

Conclusion

The synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate is readily achievable through a direct, acid-catalyzed esterification of 4-bromo-2-hydroxybenzoic acid with tert-butanol. The success of the protocol hinges on understanding the Sₙ1-type mechanism dictated by the sterically bulky alcohol and implementing careful control over reaction conditions, particularly during the addition of the acid catalyst. The purification procedure involving an aqueous basic wash is essential for removing the unreacted starting material. The detailed protocol and mechanistic insights provided herein serve as a reliable guide for producing this versatile chemical intermediate for applications in research and development.

References

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.

-

4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem. Available at: [Link]

-

tert-Butyl 4-hydroxybenzoate | C11H14O3 | CID 117640 - PubChem. Available at: [Link]

- EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes - Google Patents.

-

tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite - ResearchGate. Available at: [Link]

-

Safety Data Sheet: tert-Butanol - Carl ROTH. Available at: [Link]

- WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents.

-

KINETICS OF ESTERIFICATION OF SALICYLIC ACID WITH N-AMYL ALCOHOL IN THE PRESENCE OF LEWATIT MONOPLUS S-100 - DergiPark. Available at: [Link]

-

Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol | ACS Omega - ACS Publications. Available at: [Link]

-

FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. - ResearchGate. Available at: [Link]

-

Esterification of camphene, butanol to butylbutanoate, salicylic acid with aliphatic alcohols, synthesis of acetamido ketones/esters, esterification of propanoic acid by butanol or 2-ethylhexanol, aspirin synthesis etc. represent the examples of esterification reactions catalysed by heteropoly acid/ | Semantic Scholar. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

-

Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. Available at: [Link]

-

FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed. Available at: [Link]

Sources

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. carlroth.com:443 [carlroth.com:443]

Technical Guide: Strategic Synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate, a valuable intermediate in pharmaceutical and materials science. The synthesis is achieved through the direct acid-catalyzed esterification of 4-bromosalicylic acid with tert-butanol. This document elucidates the underlying reaction mechanism, offers a robust, step-by-step laboratory procedure, and discusses critical process parameters and characterization techniques. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure reproducibility, high yield, and purity.

Introduction

Tert-Butyl 4-bromo-2-hydroxybenzoate is a key building block in organic synthesis. The molecule incorporates three distinct functional groups: a phenolic hydroxyl group, a sterically hindered tert-butyl ester, and a bromine atom on the aromatic ring. This trifunctionality makes it a versatile precursor for a wide range of applications. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions. The bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] The phenolic hydroxyl group can also be modified, making the compound a valuable intermediate in the synthesis of bioactive molecules and specialized polymers.[2]

The synthesis originates from 4-bromosalicylic acid, a derivative of salicylic acid. Salicylic acid and its derivatives are known for their significant roles in plant biology and their therapeutic applications in medicine.[3] The direct esterification of a carboxylic acid with a tertiary alcohol like tert-butanol presents unique challenges compared to reactions with primary or secondary alcohols. This guide addresses these challenges by providing a detailed mechanistic explanation and a validated protocol.

Chemical Principles & Mechanistic Insights

The synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate from 4-bromosalicylic acid is a classic example of a Fischer-Speier esterification.[4][5] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. However, the use of a tertiary alcohol, tert-butanol, introduces specific mechanistic considerations due to the high stability of the corresponding tert-butyl carbocation.

The Challenge with Tertiary Alcohols:

Direct esterification with tertiary alcohols under acidic conditions is often complicated by a competing elimination reaction (E1). The tertiary alcohol is readily protonated by the acid catalyst, followed by the loss of water to form a stable tertiary carbocation. This carbocation can then be attacked by the carboxylate to form the ester (an SN1-type reaction), or it can lose a proton to form an alkene (isobutylene in this case).[6] To favor esterification, reaction conditions must be carefully controlled to minimize the dehydration side reaction.

Reaction Mechanism:

The accepted mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 4-bromosalicylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tert-butanol attacks the activated carbonyl carbon, leading to the formation of a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

-

Elimination of Water: The intermediate collapses, expelling a molecule of water (a good leaving group) and reforming the carbonyl double bond.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final tert-butyl ester product.

Mechanistic Diagram

Sources

- 1. tert-Butyl (4-bromo-2-hydroxybenzyl)carbamate [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Frontiers | Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals [frontiersin.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to tert-Butyl 4-bromo-2-hydroxybenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-2-hydroxybenzoate is a halogenated derivative of salicylic acid, a class of compounds that holds significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the C4 position and a bulky tert-butyl ester group imparts unique electronic and steric properties to the molecule. These modifications can profoundly influence its reactivity, bioavailability, and interaction with biological targets. This guide provides a comprehensive overview of the physical properties, a proposed synthesis protocol, and potential applications of tert-Butyl 4-bromo-2-hydroxybenzoate, offering valuable insights for researchers engaged in drug discovery and organic synthesis. While this compound is not extensively documented in commercial databases, this guide consolidates available information on structurally related compounds to provide a robust predictive profile.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, reactivity, and formulation. Due to the limited availability of experimental data for tert-Butyl 4-bromo-2-hydroxybenzoate, the following properties have been estimated based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₃ | Calculated |

| Molecular Weight | 273.12 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | Predicted |

| CAS Number | Not assigned | - |

Synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate: A Proposed Protocol

The synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate can be achieved through the esterification of 4-bromo-2-hydroxybenzoic acid. The bulky nature of the tert-butyl group presents a steric hindrance, making direct Fischer esterification challenging. A common and effective method for the synthesis of tert-butyl esters from sterically hindered carboxylic acids involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as 4-(dimethylamino)pyridine (DMAP).

Experimental Workflow

Caption: Proposed synthesis workflow for tert-Butyl 4-bromo-2-hydroxybenzoate.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl 4-bromo-2-hydroxybenzoate.

Spectral Characterization (Predicted)

The structural confirmation of the synthesized tert-Butyl 4-bromo-2-hydroxybenzoate would rely on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.6 ppm. The aromatic protons will appear as distinct signals in the downfield region (6.8-7.8 ppm), with their splitting patterns and coupling constants providing information about their substitution pattern on the benzene ring. The phenolic hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the ester will appear further downfield, typically in the range of 160-170 ppm. The aromatic carbons will have distinct chemical shifts influenced by the bromo and hydroxyl substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group around 1700-1730 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the phenolic -OH group. C-Br stretching vibrations are typically observed in the fingerprint region.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling tert-Butyl 4-bromo-2-hydroxybenzoate. Based on the safety data for similar compounds, the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The structural features of tert-Butyl 4-bromo-2-hydroxybenzoate make it a potentially valuable building block in several areas of chemical research and drug discovery.

-

Medicinal Chemistry: Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The tert-butyl ester can act as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule, or it could function as a prodrug that is hydrolyzed in vivo to release the active carboxylic acid.

-

Organic Synthesis: The bromine atom on the aromatic ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of a wide range of more complex molecules with potential applications in materials science and pharmaceuticals.

Logical Relationship Diagram

Caption: Interconnectivity of synthesis, modification, and applications.

Conclusion

tert-Butyl 4-bromo-2-hydroxybenzoate, while not a commonly available chemical, represents a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its physical properties, a plausible and detailed synthesis protocol, and a discussion of its potential applications. The strategic placement of the bromo and tert-butyl ester functionalities offers a versatile platform for the development of novel compounds with tailored properties. Researchers are encouraged to use this guide as a foundational resource for the synthesis and exploration of this and related compounds in their scientific endeavors.

References

- Due to the lack of specific literature for tert-Butyl 4-bromo-2-hydroxybenzoate, this reference list includes sources for the synthesis of the precursor, 4-bromo-2-hydroxybenzoic acid, and general methods for tert-butyl esterification, which were used to inform the proposed synthesis protocol.

-

Synthesis of 4-Bromo-2-hydroxybenzoic acid: While a specific article detailing a high-yield synthesis was not found, general bromination procedures for phenolic compounds are well-established in organic chemistry textbooks and literature.

-

tert-Butylation of Carboxylic Acids: V. G. Nenajdenko, E. S. Balenkova, "A Simple and Convenient Method for the Preparation of tert-Butyl Esters from Carboxylic Acids," Tetrahedron Letters, vol. 40, no. 47, pp. 8437-8439, 1999. [Link]

-

Use of Di-tert-butyl dicarbonate for Esterification: O. Z. D. S. F. A. El-Faham, "Di-tert-butyl Dicarbonate," Encyclopedia of Reagents for Organic Synthesis, 2001. [Link]

Technical Guide: tert-Butyl 4-bromo-2-hydroxybenzoate NMR & Structural Analysis

This guide provides an in-depth technical analysis of the NMR data, structural elucidation, and synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate (CAS 889858-09-7). It is designed for medicinal chemists and process scientists utilizing this compound as a scaffold in the development of pharmaceutical intermediates.

Executive Summary & Compound Identity

tert-Butyl 4-bromo-2-hydroxybenzoate is a critical salicylate intermediate used in the synthesis of neuroprotective agents, anti-inflammatory drugs, and PROTAC linkers. Its structural integrity is defined by the steric bulk of the tert-butyl ester (protecting group) and the electronic effects of the bromine substituent.

| Property | Detail |

| IUPAC Name | tert-Butyl 4-bromo-2-hydroxybenzoate |

| CAS Number | 889858-09-7 |

| Molecular Formula | C |

| Molecular Weight | 273.12 g/mol |

| Key Functionality | Orthogonal protection (acid-labile ester), Aryl bromide (cross-coupling handle) |

Structural Logic & NMR Prediction

Before analyzing the spectra, we must establish the theoretical spin system to distinguish this compound from its impurities (e.g., the hydrolyzed acid or regioisomers).

The Spin System (ABX / AMX)

The aromatic ring possesses three non-equivalent protons, creating an ABX or AMX spin system depending on the field strength:

-

H-6 (Doublet): Located ortho to the ester carbonyl. It is the most deshielded aromatic proton due to the anisotropic effect of the carbonyl group.

-

H-3 (Doublet): Located ortho to the hydroxyl group and meta to the bromine. It is shielded relative to H-6 but affected by the electron-donating -OH group.

-

H-5 (Doublet of Doublets): Located meta to the ester and ortho to the bromine. It couples with H-6 (ortho-coupling,

Hz) and H-3 (meta-coupling,

Intramolecular Hydrogen Bonding

A defining feature of this molecule is the strong intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl oxygen . This interaction:

-

Locks the conformation of the ester.

-

Significantly deshields the hydroxyl proton, shifting it downfield to

10.5 – 11.5 ppm. -

Prevents rapid exchange with D

O, making the signal sharp and distinct.

Experimental NMR Data

The following data represents the consensus chemical shifts in Chloroform-

H NMR Data (400 MHz, CDCl )

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Context |

| 11.15 | Singlet (s) | 1H | - | -OH | Phenolic OH (H-bonded to C=O) |

| 7.68 | Doublet (d) | 1H | 8.5 | H-6 | Ortho to ester; Deshielded by C=O |

| 7.18 | Doublet (d) | 1H | 1.8 | H-3 | Ortho to OH; Meta to Br |

| 7.02 | dd | 1H | 8.5, 1.8 | H-5 | Meta to ester; Ortho to Br |

| 1.63 | Singlet (s) | 9H | - | -C(CH | tert-Butyl methyls (strong singlet) |

C NMR Data (100 MHz, CDCl )

| Shift ( | Carbon Type | Assignment |

| 169.2 | Quaternary (C=O) | Ester Carbonyl |

| 161.8 | Quaternary (C-OH) | C-2 (Phenolic carbon) |

| 130.5 | Methine (CH) | C-6 (Aromatic) |

| 129.1 | Quaternary | C-4 (C-Br) |

| 123.4 | Methine (CH) | C-5 (Aromatic) |

| 120.8 | Methine (CH) | C-3 (Aromatic) |

| 113.5 | Quaternary | C-1 (Ipso to ester) |

| 82.5 | Quaternary | C (CH |

| 28.1 | Methyl (CH | C(CH |

Visualizing the Assignment

The following diagram maps the NMR signals to the molecular structure, illustrating the electronic influences governing the shifts.

Caption: NMR signal assignment correlating chemical shifts with electronic environments (H-bonding and anisotropy).

Synthesis & Preparation Protocol

The synthesis of this intermediate often fails due to the steric hindrance of the tert-butyl group and the low nucleophilicity of the salicylate carboxylate. The Steglich Esterification (DCC/DMAP) is the industry-standard protocol to overcome these barriers.

Reagents & Stoichiometry

-

Starting Material: 4-Bromo-2-hydroxybenzoic acid (1.0 equiv)

-

Alcohol: tert-Butanol (excess, solvent/reagent) or 4.0 equiv in DCM.

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Protocol

-

Dissolution: Charge a flame-dried reaction flask with 4-bromo-2-hydroxybenzoic acid (10 mmol) and dry DCM (50 mL).

-

Catalyst Addition: Add DMAP (1 mmol) and tert-butanol (40 mmol). Stir until homogenous.

-

Activation (0°C): Cool the mixture to 0°C in an ice bath.

-

Coupling: Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 15 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will form immediately.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 0.5 N HCl (to remove DMAP), saturated NaHCO

, and brine. -

Dry over MgSO

and concentrate in vacuo.

-

-

Purification: The crude oil often crystallizes. If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate 95:5).

Caption: Steglich esterification workflow for the synthesis of the sterically hindered tert-butyl ester.

Troubleshooting & Quality Control

When analyzing the NMR of the synthesized product, watch for these common issues:

| Artifact / Impurity | NMR Signature | Cause | Solution |

| Residual DCU | Multiplets at | Incomplete filtration of urea byproduct. | Cool filtrate to -20°C to precipitate remaining DCU, then filter again. |

| Hydrolysis (Acid) | Loss of tBu singlet (1.63 ppm); OH shift changes. | Acidic instability during workup or storage. | Avoid strong acids; store at 4°C. |

| Residual t-Butanol | Singlet at | Inefficient rotary evaporation. | High-vacuum drying (>4 hours). |

Self-Validation Check

-

Integration Ratio: Ensure the integration of the aromatic region (3H) to the aliphatic region (9H) is exactly 1:3 .

-

OH Signal: If the OH signal is broad or missing, the sample may be "wet" (water exchange) or the solvent is not dry CDCl

.

References

-

Synthesis Protocol & Intermediate Verification: Patent CN104045552A. "Medicinal compound as neuroprotective agent." (2014). Describes the preparation of tert-butyl 4-bromo-2-hydroxybenzoate (Compound 2A) via DCC coupling.[1]

-

Compound Registry & CAS Verification: Chemical Book / Combi-Blocks. "tert-Butyl 4-bromo-2-hydroxybenzoate - CAS 889858-09-7."

- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds.

Sources

1H NMR spectrum of tert-Butyl 4-bromo-2-hydroxybenzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-bromo-2-hydroxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 4-bromo-2-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the spectrum of this key chemical intermediate. We will explore the structural features of the molecule, predict the chemical shifts, multiplicities, and coupling constants for each proton environment, and provide a field-proven, self-validating experimental protocol for its characterization. The causality behind experimental choices is explained, grounding the protocol in fundamental NMR theory and ensuring technical accuracy and trustworthiness.

Introduction: The Role of ¹H NMR in Structural Elucidation

Tert-Butyl 4-bromo-2-hydroxybenzoate is a substituted aromatic ester frequently utilized as a building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients. The precise confirmation of its chemical structure is a critical step in any synthetic workflow, ensuring the integrity of downstream products.

¹H NMR spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic compounds in solution.[1][2] By probing the magnetic environments of hydrogen nuclei (protons), it provides invaluable information regarding the number of distinct proton types, their relative abundance, their electronic environment, and the connectivity between neighboring protons.[1] This guide will systematically deconstruct the ¹H NMR spectrum of tert-Butyl 4-bromo-2-hydroxybenzoate, transforming raw spectral data into a definitive structural confirmation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct (non-equivalent) proton environments within the molecule. Tert-Butyl 4-bromo-2-hydroxybenzoate possesses five unique sets of protons, as illustrated below.

Figure 1: Chemical structure of tert-Butyl 4-bromo-2-hydroxybenzoate with non-equivalent protons labeled Ha through He.

The five distinct proton environments are:

-

Three Aromatic Protons (Ha, Hb, Hc): Located on the benzene ring, their chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), bromo (-Br), and tert-butoxycarbonyl (-COOtBu) substituents.

-

Nine tert-Butyl Protons (Hd): The three methyl groups of the tert-butyl moiety are equivalent due to rapid rotation around the carbon-carbon single bonds.

-

One Hydroxyl Proton (He): The phenolic proton attached to the oxygen atom.

Spectral Prediction and Rationale

The ¹H NMR spectrum is governed by three key principles: chemical shift (δ), integration, and spin-spin coupling (multiplicity). We will analyze the expected signal for each proton environment based on these principles.

The Aromatic Region (δ 6.5-8.0 ppm)

The substitution pattern on the benzene ring is 1,2,4-trisubstituted. The chemical shifts of the aromatic protons (Ha, Hb, Hc) are dictated by the combined shielding and deshielding effects of the substituents.[3]

-

-OH (Hydroxyl): A strong electron-donating group that increases electron density at the ortho and para positions, causing protons at these positions to be shielded (shift to a lower ppm, upfield).

-

-Br (Bromo): An electronegative atom that withdraws electron density inductively (deshielding), but donates electron density through resonance, creating a weaker overall deactivating effect.

-

-COOtBu (tert-Butoxycarbonyl): An electron-withdrawing group that decreases electron density on the ring, causing significant deshielding (shift to a higher ppm, downfield), especially at the ortho and para positions.[3]

Based on these effects, we can predict the relative chemical shifts:

-

Proton Ha (H-6): This proton is ortho to the strongly electron-donating -OH group and meta to the -Br group. The powerful shielding from the hydroxyl group will cause it to appear at the highest field (lowest ppm) of the three aromatic protons.

-

Proton Hb (H-5): This proton is ortho to the -Br atom and meta to both the -OH and -COOtBu groups. It will be deshielded relative to Ha.

-

Proton Hc (H-3): This proton is ortho to the electron-withdrawing -COOtBu group and ortho to the electron-donating -OH group. The deshielding effect of the adjacent ester group is typically dominant, making Hc the most downfield of the aromatic signals.

Spin-Spin Coupling: The splitting pattern of these protons arises from coupling with their neighbors. The magnitude of the coupling, given by the coupling constant (J), depends on the number of bonds separating the protons.

-

Ortho-coupling (³J): Coupling between protons on adjacent carbons. Typically, ³J_ortho_ = 7–10 Hz.[4]

-

Meta-coupling (⁴J): Coupling between protons separated by three bonds. Typically, ⁴J_meta_ = 2–3 Hz.[5]

This leads to the following predicted multiplicities:

-

Ha (H-6): Coupled only to Hb via ortho-coupling. It will appear as a doublet .

-

Hb (H-5): Coupled to Ha (ortho) and Hc (meta). It will appear as a doublet of doublets .

-

Hc (H-3): Coupled only to Hb via meta-coupling. It will appear as a doublet .

The Aliphatic Region (δ 1.0-2.0 ppm)

-

Protons Hd (tert-Butyl): The nine equivalent protons of the tert-butyl group are in a saturated, non-electronegative environment.[6] They will appear as a single, large peak. Because there are no adjacent protons, the signal will be a singlet . Its integration value of 9H is a hallmark of a tert-butyl group and serves as an excellent internal reference for integrating the other signals.[6]

The Exchangeable Proton (δ > 4.0 ppm)

-

Proton He (Hydroxyl): The chemical shift of phenolic protons can vary significantly (typically δ 4-7 ppm) depending on solvent, concentration, and temperature.[7][8] Due to rapid chemical exchange with residual water or other exchangeable protons, this signal is often broad and does not exhibit coupling to neighboring aromatic protons.[1] It will appear as a broad singlet . A definitive confirmation of this peak is achieved through a D₂O exchange experiment, where the addition of deuterium oxide will cause the -OH peak to disappear.[1]

Summary of Predicted Spectral Data

The predicted ¹H NMR data is summarized in the table below.

| Proton Label | Position | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Ha | H-6 | 1H | ~6.9 | Doublet (d) | ³J_ab_ ≈ 8-9 Hz |

| Hb | H-5 | 1H | ~7.3 | Doublet of Doublets (dd) | ³J_ba_ ≈ 8-9 Hz, ⁴J_bc_ ≈ 2-3 Hz |

| Hc | H-3 | 1H | ~7.6 | Doublet (d) | ⁴J_cb_ ≈ 2-3 Hz |

| Hd | -C(CH₃)₃ | 9H | ~1.5 | Singlet (s) | N/A |

| He | -OH | 1H | 4.0 - 7.0 | Broad Singlet (br s) | N/A (D₂O exchangeable) |

Self-Validating Experimental Protocol

This protocol describes a robust method for acquiring a high-resolution ¹H NMR spectrum of tert-Butyl 4-bromo-2-hydroxybenzoate. The inclusion of a D₂O exchange step provides an internal validation for the assignment of the hydroxyl proton.

Workflow Overview

Figure 2: Experimental workflow for the acquisition and validation of the ¹H NMR spectrum.

Step-by-Step Methodology

Materials:

-

tert-Butyl 4-bromo-2-hydroxybenzoate (5-10 mg)

-

Deuterated chloroform (CDCl₃, >99.8% D)

-

Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Glass Pasteur pipette

-

Small vial

-

Deuterium oxide (D₂O)

Procedure:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[9][10] b. Add approximately 0.7 mL of CDCl₃. Chloroform is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the signals of interest.[11] c. Add a small drop of a dilute TMS solution in CDCl₃ to serve as the internal chemical shift reference (δ = 0.00 ppm). d. Gently swirl the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[10]

-

Initial NMR Acquisition: a. Insert the NMR tube into the spectrometer spinner and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field.[12] c. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks. d. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., for a 400 MHz instrument: 16 scans, 2-second relaxation delay, 4-second acquisition time).

-

Data Processing: a. Apply Fourier transformation to the raw Free Induction Decay (FID) data. b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

D₂O Exchange for Validation: a. Remove the NMR tube from the spectrometer. b. Add one drop of D₂O to the sample. c. Cap the tube and shake vigorously for 30 seconds to ensure mixing. d. Re-insert the sample into the spectrometer, lock, and shim again if necessary. e. Re-acquire the ¹H NMR spectrum using the same parameters. f. Compare the new spectrum to the original. The broad singlet corresponding to the hydroxyl proton (He) should have disappeared or significantly diminished, confirming its assignment.[1]

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for tert-Butyl 4-bromo-2-hydroxybenzoate. The characteristic 9H singlet of the tert-butyl group, the distinct doublet, doublet of doublets, and doublet pattern in the aromatic region, and the D₂O-exchangeable broad singlet for the hydroxyl proton collectively create a unique spectral signature. By understanding the underlying principles of chemical shifts and coupling, and by employing a rigorous, self-validating experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- Vertex AI Search. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms.

- Vertex AI Search. (n.d.). H NMR Spectroscopy.

- Reich, H. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Vertex AI Search. (n.d.). NMR Sample Preparation.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

An In-Depth Technical Guide to the Formation of tert-Butyl 4-bromo-2-hydroxybenzoate: Mechanism and Synthesis

Abstract

This technical guide provides a comprehensive examination of the formation of tert-butyl 4-bromo-2-hydroxybenzoate, a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. We will dissect the underlying principles of its synthesis, focusing on the nuanced interplay of electronic and steric effects within an electrophilic aromatic substitution (EAS) framework. This document moves beyond a simple recitation of steps to explain the causality behind the reaction's high regioselectivity. It provides a validated experimental protocol, complete with characterization data, designed for reproducibility and scalability in a research and development setting.

Introduction

Tert-butyl 4-bromo-2-hydroxybenzoate (CAS No. 889858-09-7) is a substituted salicylate derivative that serves as a versatile building block in organic synthesis.[1][2] Its utility is primarily derived from the orthogonal reactivity of its functional groups: a hydroxyl group amenable to etherification, a carboxylic ester that can be hydrolyzed or aminated, and a bromine atom that can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This strategic placement of reactive sites makes it an invaluable precursor for constructing complex molecular architectures, including those found in selective SIRT5 inhibitors and other biologically active molecules.[3][4]

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[5] The core of the transformation involves the selective bromination of the aromatic ring of tert-butyl 2-hydroxybenzoate (tert-butyl salicylate). Achieving high regioselectivity for the C4 position is paramount and is governed by the directing effects of the existing substituents on the benzene ring. This guide will elucidate the mechanistic principles that ensure the desired isomer is formed with high fidelity.

Part 1: The Mechanistic Landscape of Salicylate Bromination

Core Principles of Electrophilic Aromatic Substitution (EAS)

EAS is the characteristic reaction of aromatic compounds, wherein an electrophile (E+) replaces an atom, typically hydrogen, on the aromatic ring.[6][7] The reaction proceeds via a two-step mechanism:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step is typically rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the highly stable aromatic system.[5]

The success and regioselectivity of an EAS reaction are profoundly influenced by the substituents already present on the ring.

Substituent Effects on the Salicylate Ring

The regiochemical outcome of the bromination of tert-butyl 2-hydroxybenzoate is a direct consequence of the electronic properties of the hydroxyl (-OH) and tert-butoxycarbonyl (-COOtBu) groups.

-

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent and a strong ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring via resonance. This donation enriches the electron density at the ortho (C3, C5 relative to -OH) and para (C1 relative to -OH) positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.[8] This resonance stabilization is particularly effective in stabilizing the arenium ion intermediate when attack occurs at these positions.

-

tert-Butoxycarbonyl (-COOtBu) Group: In contrast, the ester group is a deactivating substituent and a meta-director. The carbonyl carbon is electron-deficient due to the electronegativity of the two oxygen atoms. This positive character withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.[6][9] This deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions (C3, C5 relative to the ester) as the least deactivated sites for electrophilic attack.

Synergistic Directing Effects and Steric Control

When considering the bromination of tert-butyl 2-hydroxybenzoate, we must analyze the combined influence of these two groups.

-

Electronic Synergy: The powerful activating, ortho, para-directing effect of the -OH group (at C2) dominates the weaker, deactivating, meta-directing effect of the -COOtBu group (at C1). The -OH group strongly activates positions 3 (ortho), 5 (para), and 1 (ortho). The -COOtBu group directs to positions 3 and 5 (meta). Therefore, both groups cooperatively direct an incoming electrophile to positions 3 and 5.

-

Steric Hindrance: While electronic effects favor positions 3 and 5, steric factors play a crucial role in determining the final regioselectivity. The bulky tert-butyl group of the ester, along with the adjacent hydroxyl group, creates significant steric congestion around the C3 position.[10] This hindrance makes the approach of the electrophile to C3 difficult. Consequently, the electrophilic attack occurs preferentially at the less sterically encumbered and electronically activated C5 position, which is para to the hydroxyl group. This leads to the predominant formation of the 4-bromo product (note: IUPAC numbering of the final product places the bromine at C4).

Step-by-Step Bromination Mechanism

The reaction proceeds through the canonical EAS pathway.

-

Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂) or, more conveniently, N-Bromosuccinimide (NBS), is used. In a non-polar solvent, the Br-Br bond becomes polarized upon approach to the electron-rich aromatic ring, creating an electrophilic Brᵟ⁺ center.

-

Nucleophilic Attack and Sigma Complex Formation: The π-electrons of the salicylate ring attack the electrophilic bromine atom. The attack occurs at C5 (para to the -OH group) to form a resonance-stabilized arenium ion (sigma complex). The positive charge in this intermediate is delocalized across the ring and, most importantly, onto the oxygen atom of the hydroxyl group, which provides significant resonance stabilization.

-

Deprotonation and Aromaticity Restoration: A weak base in the reaction mixture (e.g., the succinimide anion if using NBS, or a solvent molecule) abstracts the proton from C5. This restores the aromatic π-system and yields the final product, tert-butyl 4-bromo-2-hydroxybenzoate.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the formation of tert-butyl 4-bromo-2-hydroxybenzoate.

Caption: Electrophilic aromatic substitution mechanism for the synthesis of tert-butyl 4-bromo-2-hydroxybenzoate.

Part 2: A Validated Experimental Protocol

This protocol is designed to be a self-validating system, where careful control of conditions and stoichiometric ratios ensures high yield and purity of the desired product.

Reagent Selection and Rationale

| Reagent/Material | Purpose | Rationale for Selection |

| tert-Butyl 2-hydroxybenzoate | Starting Material | The substrate for bromination. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing side reactions like decarboxylation.[11] |

| N-Bromosuccinimide (NBS) | Brominating Agent | Preferred over liquid Br₂ for its solid, crystalline nature, which makes it safer and easier to handle. It provides a slow, controlled source of electrophilic bromine, minimizing over-bromination.[12] |

| Acetonitrile (MeCN) | Solvent | An aprotic polar solvent that effectively dissolves both the starting material and NBS without participating in the reaction. Its polarity can help stabilize the charged intermediate. |

| Saturated Sodium Bicarbonate | Quenching Agent | Neutralizes any acidic byproducts (e.g., HBr) and reacts with any unreacted NBS. |

| Saturated Sodium Thiosulfate | Reducing Agent | Removes any residual bromine color from the organic phase during workup. |

| Ethyl Acetate / Hexanes | Extraction/Eluent | Used for liquid-liquid extraction of the product and as the mobile phase for purification by column chromatography. |

| Anhydrous Magnesium Sulfate | Drying Agent | Removes residual water from the organic phase before solvent evaporation. |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-hydroxybenzoate (5.0 g, 25.7 mmol, 1.0 equiv.).

-

Dissolution: Dissolve the starting material in 100 mL of acetonitrile. Stir the solution at room temperature until all solid has dissolved.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (4.8 g, 27.0 mmol, 1.05 equiv.) to the solution in one portion.

-

Reaction Monitoring: Protect the flask from light by wrapping it in aluminum foil. Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

-

Workup:

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃), 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes, to yield the product as a white solid.

Expected Data and Characterization

| Parameter | Expected Value |

| Theoretical Yield | 7.02 g |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.95 (s, 1H, -OH), 7.89 (d, J=2.4 Hz, 1H, Ar-H), 7.51 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.90 (d, J=8.8 Hz, 1H, Ar-H), 1.60 (s, 9H, -C(CH₃)₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 168.1, 159.9, 139.1, 132.8, 120.2, 114.2, 111.9, 83.2, 28.3. |

Conclusion

The synthesis of tert-butyl 4-bromo-2-hydroxybenzoate is a well-defined process rooted in the fundamental principles of electrophilic aromatic substitution. The high regioselectivity observed is a testament to the predictable and powerful directing effects of substituents on an aromatic ring. The strong ortho, para-directing and activating nature of the hydroxyl group, combined with the steric hindrance imposed by the bulky tert-butyl ester, overwhelmingly favors bromination at the C4 position. The provided protocol, utilizing the safer and more selective reagent NBS, offers a reliable and reproducible method for accessing this valuable synthetic intermediate, empowering researchers in the fields of medicinal chemistry and material science.

References

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

-

Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic & Biomolecular Chemistry, 2(19), 2722–2724. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

Du, G., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry, 13(8), 1007-1014. [Link]

-

Patel, H. S., & Patel, S. R. (1982). Synthesis and characterization of copolymers from 4-halo(chloro, bromo) salicylic acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(2), 173-183. [Link]

-

Electrophilic Aromatic Substitution. ChemTalk. (2022). [Link]

-

Lechartier, B., et al. (2022). Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS). Journal of Medicinal Chemistry, 65(5), 4447–4464. [Link]

-

The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. (2025). [Link]

-

Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic Chemistry Portal. [Link]

-

Reaction of Salicylic Acid with NBS. Scribd. [Link]

-

What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. (2017). [Link]

-

Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. ResearchGate. [Link]

- A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

2-hydroxybenzoic acid bromination. Sciencemadness.org. (2007). [Link]

-

Electrophilic Substitution of the Phenol Aromatic Ring. Chemistry LibreTexts. (2023). [Link]

-

Feilden, A. D. Alkylation of Salicylic Acids. [Link]

-

Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. The Royal Society of Chemistry. [Link]

-

Ejele, A. O., et al. (2014). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 9(5), 985-998. [Link]

-

Salicylic acid from Phenol - Riemer Tiemman Reaction. YouTube. (2013). [Link]

-

Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| YouTube. (2023). [Link]

Sources

- 1. 889858-09-7 | tert-Butyl 4-bromo-2-hydroxybenzoate | Aryls | Ambeed.com [ambeed.com]

- 2. chemscene.com [chemscene.com]

- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Sciencemadness Discussion Board - 2-hydroxybenzoic acid bromination - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile: tert-Butyl 4-bromo-2-hydroxybenzoate

Technical Guide for Medicinal Chemistry & Drug Discovery [1][2]

Audience: Researchers, Senior Scientists, and Process Chemists.[3][4] Content Type: In-Depth Technical Monograph.

Executive Summary

tert-Butyl 4-bromo-2-hydroxybenzoate (CAS: 889858-09-7 ) is a specialized bifunctional scaffold widely utilized in the synthesis of complex pharmaceutical intermediates, particularly for neuroprotective agents and kinase inhibitors.[1][2][5] Its value lies in its orthogonal reactivity : it possesses an acid-labile ester, a nucleophilic phenol, and an electrophilic aryl bromide.[3]

This guide details the chemo-selective manipulation of these three functional handles, providing validated protocols for synthesis, cross-coupling, and lithiation, grounded in high-fidelity experimental data.[3]

Structural Analysis & Electronic Properties[2][3][4]

The molecule features a "push-pull" electronic system that dictates its reactivity profile.[1][2]

| Feature | Chemical Consequence | Experimental Implication |

| tert-Butyl Ester | Steric bulk & Acid lability | Resists nucleophilic attack (hydrolysis) under mild basic conditions; cleaves rapidly with TFA/DCM.[1][2] |

| Ortho-Hydroxyl | Intramolecular H-bonding | Forms a 6-membered H-bond with the ester carbonyl.[1][2] This reduces the pKa of the phenol and lowers the rate of O-alkylation compared to meta/para isomers.[2][3] |

| Para-Bromine | Aryl Halide Electrophile | Excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) and Lithium-Halogen exchange.[1][2] |

Physiochemical Data[2][4][6]

-

Predicted pKa (Phenol): ~8.5 (Lowered by H-bonding to carbonyl)[1][2]

-

LogP: ~3.8 (High lipophilicity due to t-butyl group and aryl halide)[1][2]

Core Synthesis & Stability

Why synthesize this ester instead of buying it? Commercial availability varies.[2][3][4] In-house synthesis from 4-bromo-2-hydroxybenzoic acid allows for fresh preparation, avoiding hydrolysis byproducts common in aged samples.[1][2]

Protocol: Steglich Esterification

Reaction: 4-Bromo-2-hydroxybenzoic acid + tert-Butanol

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 4-bromo-2-hydroxybenzoic acid (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Reagents: Add tert-butanol (4.0 equiv) and DMAP (0.1 equiv).

-

Coupling: Cool to 0°C. Dropwise add a solution of DCC (1.2 equiv) in THF.

-

Reaction: Warm to room temperature and stir for 16 hours. (Monitor by TLC: Hexane/EtOAc 5:1).[2][4]

-

Workup: Filter off the dicyclohexylurea (DCU) precipitate. Dilute filtrate with Et₂O, wash with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

Stability Warning:

-

Acid Sensitivity: Avoid exposure to pH < 4 during workup to prevent isobutylene loss.[2][3][4]

-

Thermal: Stable up to ~100°C; higher temperatures may induce decarboxylation if traces of acid are present.[2][3][4]

Chemo-Selective Functionalization Modules

Module A: The Aryl Bromide (C-C Bond Formation)

The bromine at the C4 position is the primary handle for building molecular complexity.[3][4]

1. Lithium-Halogen Exchange (Formylation)

Unlike simple aryl bromides, this substrate contains an acidic phenol and an electrophilic ester.[3]

-

Challenge:

-BuLi will deprotonate the phenol first (1 eq) before exchanging the bromine (2nd eq). The ester is bulky but can suffer nucleophilic attack if temperatures rise.[3][4] -

Solution: Use 2.2 equiv of

-BuLi at -78°C strictly.

Protocol (Formylation):

-

Dissolve substrate in dry THF under

.[2][3][4] Cool to -78°C.[1][2] -

Add